molecular formula C17H20O3 B13880961 6-Hexoxynaphthalene-2-carboxylic acid

6-Hexoxynaphthalene-2-carboxylic acid

Cat. No.: B13880961
M. Wt: 272.34 g/mol
InChI Key: QCEQBCRMCWRRGT-UHFFFAOYSA-N
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Description

6-Hexoxynaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalenecarboxylic acids These compounds contain a naphthalene moiety with a carboxylic acid group attached to one of the ring carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hexoxynaphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 6-hydroxynaphthalene-2-carboxylic acid with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hexoxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hexoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hexoxynaphthalen-2-ol.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

6-Hexoxynaphthalene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hexoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the hexoxy group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hexoxynaphthalene-2-carboxylic acid is unique due to the presence of the hexoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

6-hexoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H20O3/c1-2-3-4-5-10-20-16-9-8-13-11-15(17(18)19)7-6-14(13)12-16/h6-9,11-12H,2-5,10H2,1H3,(H,18,19)

InChI Key

QCEQBCRMCWRRGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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